molecular formula C16H13N3O2S2 B2836838 4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2309574-47-6

4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2836838
CAS No.: 2309574-47-6
M. Wt: 343.42
InChI Key: RZJQOODNNODWFH-UHFFFAOYSA-N
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Description

4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic heterocyclic compound designed for advanced pharmaceutical and biochemical research. This molecule features a benzothiophene core, a structure prevalent in bioactive molecules and known for its presence in various therapeutic agents . The compound integrates a 1,3-thiazole ring, a privileged scaffold in medicinal chemistry known to contribute to diverse biological activities, via a piperazin-2-one linker. The piperazine ring is a common pharmacophore used extensively in drug discovery to optimize pharmacokinetic properties and facilitate interactions with biological targets . The specific molecular architecture of this compound, combining these distinct heterocyclic systems, suggests potential for use in investigating novel therapeutic targets, particularly in the areas of receptor modulation and enzyme inhibition. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex bioactive molecules or as a tool compound for probing biological mechanisms in vitro. Its structure is representative of a class of compounds investigated for various pharmacological activities, consistent with research into benzothiophene and thiazole derivatives . This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

4-(1-benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-14-10-18(6-7-19(14)16-17-5-8-22-16)15(21)13-9-11-3-1-2-4-12(11)23-13/h1-5,8-9H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJQOODNNODWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3S2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the benzo[b]thiophene-2-carbonyl chloride. This intermediate is then reacted with thiazol-2-ylpiperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing benzothiophene and thiazole structures exhibit significant anticancer activity. The compound 4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Mechanism of Action
The mechanism of action involves the interaction of this compound with specific molecular targets within cancer cells. Molecular docking studies suggest that it binds effectively to proteins involved in cell cycle regulation and apoptosis, providing insights into its potential therapeutic effects .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects
Another promising application of this compound is its antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against a range of bacterial and fungal pathogens. The presence of both benzothiophene and thiazole rings contributes to its bioactivity, potentially enhancing its effectiveness against resistant strains .

Neuropharmacology

Potential Neuroprotective Effects
The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration .

Synthesis and Characterization

Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions. Key methods include the coupling of benzothiophene derivatives with thiazole-containing piperazines under controlled conditions to optimize yield and selectivity .

Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm purity and structural integrity .

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiazole ring may also contribute to the compound’s bioactivity by binding to metal ions or participating in electron transfer processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the benzothiazole, piperazine, and thiazole families. Key differentiating factors include substituent groups, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity/Notes References
4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (Target) C₁₆H₁₂N₃O₂S₂* 342.42* Benzothiophene carbonyl, thiazolyl-piperazinone Hypothesized anticancer activity -
4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one C₁₄H₁₅N₃O₃S 305.35 Dimethylfuran carbonyl, thiazolyl-piperazinone Research use (no bioactivity reported)
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) C₁₄H₁₇N₅OS 307.38 Benzothiazole, methylpiperazine, acetamide Anticancer activity (screened)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5j) C₂₁H₁₇N₇OS₂ 507.10 Dual benzothiazole, triazole, thioether Anticancer screening (21.29% N content)
4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole C₂₇H₂₄N₆O₃S 524.58 Benzhydrylpiperazine, nitrobenzamido-thiazole Apoptosis-targeting activity

*Hypothetical values based on structural analogs.

Key Differences and Implications

Triazole-containing analogs (e.g., 5j) exhibit higher molecular weights and nitrogen content (19–22%), correlating with increased hydrogen-bonding capacity and possible kinase inhibition .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multistep acylation and coupling , similar to and , whereas simpler analogs (e.g., BZ-IV) are synthesized via single-step nucleophilic substitution .

Physicochemical Properties: Melting Points: Piperazinone derivatives with bulky groups (e.g., benzhydryl in ) show higher melting points (232–234°C) due to crystalline stability, whereas smaller substituents (e.g., thiazole) reduce melting points .

Biological Performance :

  • Compounds with dual heterocycles (e.g., 5j) demonstrate enhanced anticancer activity compared to single-heterocycle analogs, likely due to multi-target engagement .
  • The absence of nitro groups in the target compound (vs. ’s nitrobenzamido-thiazole) may reduce cytotoxicity risks while maintaining efficacy .

Biological Activity

4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 2309574-47-6, has a molecular formula of C16_{16}H13_{13}N3_3O2_2S2_2 and a molecular weight of 343.4 g/mol. Its structure incorporates a benzothiophene moiety, a thiazole ring, and a piperazine scaffold, which are known for their diverse biological properties.

The biological activity of this compound primarily stems from its interaction with various receptors and enzymes. Research indicates that derivatives of piperazine, such as this compound, often exhibit significant activity as receptor modulators. Specifically, compounds containing thiazole and benzothiophene structures have been noted for their roles in modulating dopamine receptors, particularly the D3 subtype .

Pharmacological Studies

Recent studies have highlighted the compound's potential as a selective D3 dopamine receptor agonist. In high-throughput screening assays, it demonstrated notable agonistic activity towards D3 receptors while showing minimal activity against D2 receptors. This selectivity is crucial for reducing side effects commonly associated with non-selective dopamine receptor agonists .

Table 1: Biological Activity Profile

Compound D3R Agonist Activity (EC50) D2R Antagonist Activity (IC50)
This compound710 ± 150 nM15,700 ± 3,000 nM

Case Studies and Research Findings

  • Dopamine Receptor Modulation : A study focused on optimizing piperazine derivatives found that modifications in the benzothiophene and thiazole moieties significantly influenced receptor binding affinity and selectivity. The findings suggest that further structural optimization could enhance the compound's therapeutic profile against neuropsychiatric disorders .
  • Antimicrobial Potential : In related research, compounds derived from benzothiophene were tested against common bacterial strains. Results indicated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may possess comparable antimicrobial properties .

Q & A

Q. What established synthetic routes are available for 4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step procedures, starting with precursor functionalization. A common approach includes:

  • Step 1 : Formation of the benzothiophene-2-carbonyl moiety via halogenation (e.g., using POCl₃ or SOCl₂) followed by coupling with a piperazine derivative .
  • Step 2 : Thiazole ring introduction via nucleophilic substitution or metal-catalyzed cross-coupling reactions under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Critical Parameters :
    • Temperature control (e.g., 0–25°C for coupling reactions).
    • Solvent selection (e.g., dichloromethane or DMF for solubility and reactivity).
    • Use of coupling agents like carbodiimides (e.g., EDC/HOBt) to facilitate amide bond formation .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing benzothiophene (δ 7.2–8.5 ppm) and thiazole (δ 7.8–8.2 ppm) aromatic signals .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₂N₃O₂S₂: ~370.04 g/mol) .
  • Infrared (IR) Spectroscopy : Confirms carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bending .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering steric hindrance between the benzothiophene and thiazole moieties during coupling reactions?

  • Strategy 1 : Use bulky base additives (e.g., DIPEA) to deprotonate reactive sites and reduce steric clashes .
  • Strategy 2 : Employ microwave-assisted synthesis to enhance reaction kinetics and reduce side-product formation .
  • Strategy 3 : Introduce flexible linkers (e.g., alkyl chains) between the piperazine and thiazole rings to alleviate spatial constraints .

Q. What strategies resolve contradictory bioactivity data across different cellular models for this compound?

  • Approach 1 : Validate target engagement using biophysical methods (e.g., surface plasmon resonance) to confirm binding affinity to proposed targets (e.g., kinase enzymes) .
  • Approach 2 : Perform dose-response studies across multiple cell lines to identify model-specific off-target effects .
  • Approach 3 : Use computational docking (e.g., molecular dynamics simulations) to predict binding poses and reconcile activity differences .

Q. How can crystallographic data be leveraged to analyze the compound’s conformational flexibility?

  • Method : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional strain between the benzothiophene and piperazinone moieties .
  • Data Interpretation : Compare experimental bond lengths/angles with DFT-calculated geometries to identify energetically favorable conformers .

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